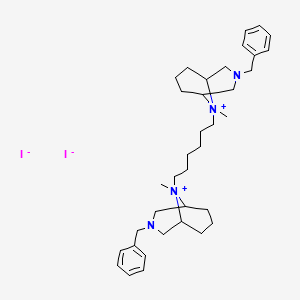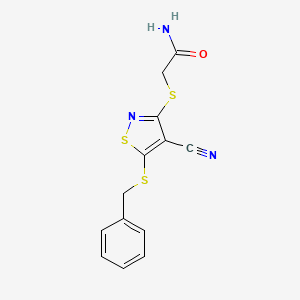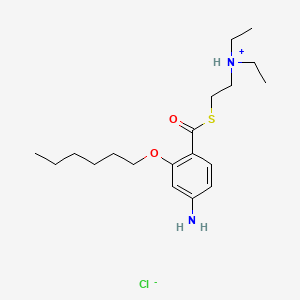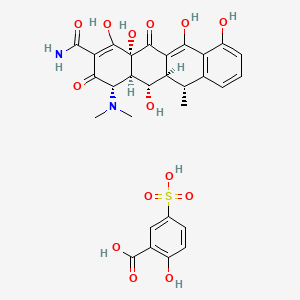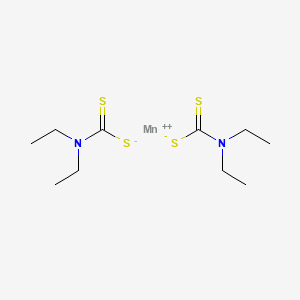
Bis(diethyldithiocarbamato-S,S')manganese
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(diethyldithiocarbamato-S,S’)manganese: is a coordination compound with the chemical formula C10H20MnN2S4 It is a manganese complex where the metal is coordinated by two diethyldithiocarbamate ligands
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of bis(diethyldithiocarbamato-S,S’)manganese typically involves the reaction of manganese salts with diethyldithiocarbamate ligands. One common method is to react manganese(II) chloride with sodium diethyldithiocarbamate in an aqueous solution. The reaction is usually carried out under inert conditions to prevent oxidation of the manganese center .
Industrial Production Methods: Industrial production of bis(diethyldithiocarbamato-S,S’)manganese follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of glove bags or inert atmosphere chambers is common to handle the air-sensitive intermediates .
Análisis De Reacciones Químicas
Types of Reactions: Bis(diethyldithiocarbamato-S,S’)manganese undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state manganese complexes.
Reduction: It can also be reduced under specific conditions to yield lower oxidation state species.
Substitution: Ligand substitution reactions can occur, where the diethyldithiocarbamate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often involve the use of other dithiocarbamate ligands or phosphine ligands.
Major Products Formed:
Oxidation: Higher oxidation state manganese complexes.
Reduction: Lower oxidation state manganese species.
Substitution: New manganese complexes with different ligands.
Aplicaciones Científicas De Investigación
Chemistry: Bis(diethyldithiocarbamato-S,S’)manganese is used as a precursor in the synthesis of other manganese complexes. It is also studied for its magnetic properties and coordination chemistry .
Biology and Medicine: Its ability to interact with biological molecules makes it a candidate for further research in this area .
Industry: In the industrial sector, bis(diethyldithiocarbamato-S,S’)manganese is used in the production of rubber and as a stabilizer in the manufacturing of polymers. Its role as a catalyst in various chemical reactions is also being explored .
Mecanismo De Acción
The mechanism of action of bis(diethyldithiocarbamato-S,S’)manganese involves its ability to coordinate with various substrates through its manganese center. The compound can interact with biological molecules, potentially inhibiting or activating specific pathways. The manganese center can undergo redox reactions, which play a crucial role in its mechanism of action .
Comparación Con Compuestos Similares
- Bis(dimethyldithiocarbamato)manganese
- Tris(diethyldithiocarbamato)manganese
- Bis(diethyldithiocarbamato)iron
Uniqueness: Bis(diethyldithiocarbamato-S,S’)manganese is unique due to its specific coordination environment and the stability of its manganese center. Compared to similar compounds, it offers distinct magnetic properties and reactivity patterns, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
15685-17-3 |
|---|---|
Fórmula molecular |
C10H20MnN2S4 |
Peso molecular |
351.5 g/mol |
Nombre IUPAC |
N,N-diethylcarbamodithioate;manganese(2+) |
InChI |
InChI=1S/2C5H11NS2.Mn/c2*1-3-6(4-2)5(7)8;/h2*3-4H2,1-2H3,(H,7,8);/q;;+2/p-2 |
Clave InChI |
SCDJWNPJRZRMGZ-UHFFFAOYSA-L |
SMILES canónico |
CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].[Mn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


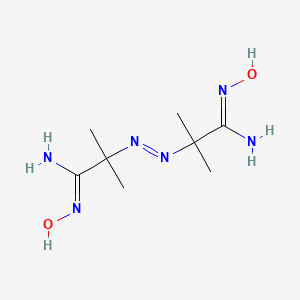

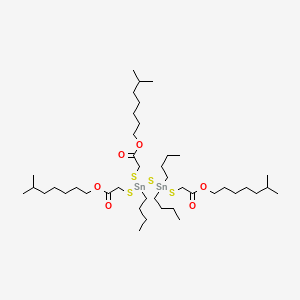
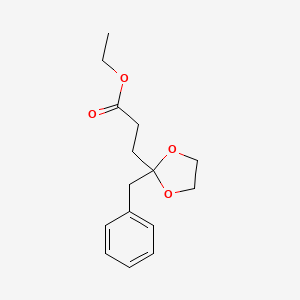

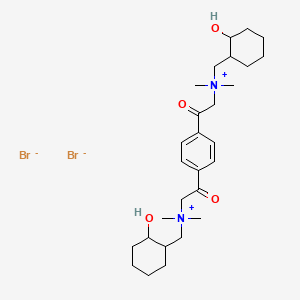

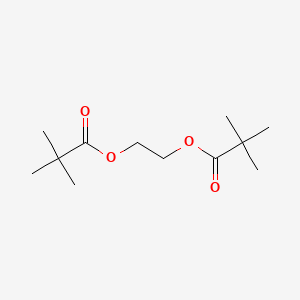
![n,n'-Methylenebis[n-(hydroxymethyl)acrylamide]](/img/structure/B13735430.png)
